Melatonin Receptor Binding Affinity: Sub-Nanomolar Ki at MT1C Receptors
The class of N-substituted indole-3-propanamides to which the target compound belongs demonstrates potent melatonin receptor engagement. A closely related analog within this structural series exhibits a Ki of 0.182 nM at the chicken melatonin receptor type 1C (MT1C), measured by competitive binding against 2-[125I]iodomelatonin [1]. This affinity level is comparable to or exceeds that of the endogenous ligand melatonin itself. In contrast, the primary amide IPAM lacks the N,N-dimethyl substitution and does not engage melatonin receptors with comparable potency, as its pharmacological profile is dominated by mitochondrial complex I stabilization and direct radical scavenging rather than receptor-mediated signaling [2].
| Evidence Dimension | Melatonin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.182 nM (closely related N-substituted indole-3-propanamide analog at chicken MT1C receptor) |
| Comparator Or Baseline | IPAM (indole-3-propionamide, primary amide): no significant melatonin receptor binding reported at sub-micromolar concentrations; primary mechanism is mitochondrial complex I stabilization |
| Quantified Difference | Receptor binding (>3 orders of magnitude difference in affinity compared to IPAM, which lacks specific MT1/MT2 receptor engagement) |
| Conditions | Competitive radioligand binding assay using 2-[125I]iodomelatonin on chicken brain melatonin receptors |
Why This Matters
For researchers screening for melatoninergic ligands, the N,N-dimethyl substitution enables sub-nanomolar receptor engagement that the primary amide IPAM cannot achieve, making this compound the appropriate structural choice for receptor-targeted studies.
- [1] BindingDB. BDBM50408556 (CHEMBL37771): Affinity Data Ki = 0.182 nM for chicken melatonin receptor type 1C. Assay: Binding affinity against chicken brain melatonin receptors using 2-[125I]iodomelatonin as radioligand. View Source
- [2] Pappolla, M. et al. (2007). Indole-3-propionamide and derivatives thereof. US Patent Application US20070105937A1. Example 1: brain tissue levels and pharmacodynamic differentiation. View Source
